4-[3-(methoxycarbonyl)phenyl]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(methoxycarbonyl)phenyl]butanoic acid is an organic compound that features a butanoic acid moiety attached to a phenyl ring, which is further substituted with a methoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(methoxycarbonyl)phenyl]butanoic acid typically involves the esterification of phenylbutanoic acid derivatives. One common method includes the reaction of phenylbutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient catalytic processes. For example, the use of solid acid catalysts can enhance the reaction rate and yield. Additionally, continuous flow reactors may be employed to scale up the production while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4-[3-(methoxycarbonyl)phenyl]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-[3-(methoxycarbonyl)phenyl]butanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-[3-(methoxycarbonyl)phenyl]butanoic acid involves its interaction with specific molecular targets and pathways. The methoxycarbonyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The phenyl ring can also engage in π-π interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
4-(methoxycarbonyl)phenylboronic acid: Similar in structure but contains a boronic acid group instead of a butanoic acid moiety.
3-(methoxycarbonyl)phenylboronic acid: Similar but with the methoxycarbonyl group in a different position on the phenyl ring.
Uniqueness
4-[3-(methoxycarbonyl)phenyl]butanoic acid is unique due to its specific substitution pattern and the presence of both a butanoic acid and a methoxycarbonyl group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
2084800-41-7 |
---|---|
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.